molecular formula C20H20N2O4 B3025286 3-[3-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid CAS No. 1170524-97-6

3-[3-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid

Cat. No.: B3025286
CAS No.: 1170524-97-6
M. Wt: 352.4 g/mol
InChI Key: IJWGRAZCQSECGD-UHFFFAOYSA-N
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Description

3-[3-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids This compound is characterized by the presence of a pyrazole ring substituted with a 2,4-dimethoxyphenyl group and a phenyl group, along with a propanoic acid moiety

Mechanism of Action

Target of Action

The primary target of 3-[3-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential for protein synthesis and other vital cellular functions.

Pharmacokinetics

It’s known to be an orally active compound , suggesting that it can be absorbed through the gastrointestinal tract. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on its bioavailability remain to be fully elucidated.

Result of Action

The compound is known to stimulate γ globin gene expression and erythropoiesis in vivo . This suggests that it could have potential therapeutic applications in the treatment of β hemoglobinopathies and other anemias .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone or β-keto ester. The resulting pyrazole intermediate is then subjected to further functionalization to introduce the 2,4-dimethoxyphenyl and phenyl groups. Finally, the propanoic acid moiety is introduced through carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[3-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-dimethoxyphenyl)propanoic acid: This compound shares a similar structural framework but lacks the pyrazole ring.

    3-(2,4-dimethoxyphenyl)propanoic acid: Similar to the above compound but with different substitution patterns on the aromatic ring.

Uniqueness

The presence of the pyrazole ring in 3-[3-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid distinguishes it from other phenylpropanoic acids. This unique structural feature may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[3-(2,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-25-16-9-10-17(18(12-16)26-2)20-14(8-11-19(23)24)13-22(21-20)15-6-4-3-5-7-15/h3-7,9-10,12-13H,8,11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWGRAZCQSECGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C=C2CCC(=O)O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[3-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid
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3-[3-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid
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3-[3-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid
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3-[3-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid
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3-[3-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid
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3-[3-(2,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid

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